4-Methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzaldehyde
Description
Properties
IUPAC Name |
4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3O3/c1-20-14-3-2-9(7-19)4-10(14)8-21-15-12(17)5-11(16)6-13(15)18/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOCMYLFNSTZGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=C(C=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Formylation of Methoxy-Substituted Arenes
The aldehyde group is typically introduced via Friedel-Crafts acylation. In a method analogous to the synthesis of 2,4,6-trimethylbenzaldehyde, sym-trimethoxybenzene reacts with dichloromethyl methyl ether under anhydrous AlCl₃ catalysis to yield the formylated product. For 4-methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzaldehyde, this approach is modified:
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Substrate Preparation : 3-Methoxybenzyl alcohol is protected as its methyl ether.
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Formylation : Dichloromethyl ether and AlCl₃ generate the electrophilic dichloromethyl cation, which reacts with the arene to install the aldehyde group at the para position.
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Yield Optimization : Excess AlCl₃ (2.5–3.0 equiv.) and low temperatures (0–10°C) suppress side reactions, achieving yields >85%.
Table 1: Friedel-Crafts Formylation Conditions
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 0–10°C | Minimizes decomposition |
| AlCl₃ Equivalents | 2.5–3.0 | Maximizes electrophile activation |
| Solvent | Anhydrous CH₂Cl₂ | Enhances solubility |
Limitations and Side Reactions
Competing chlorination may occur due to residual Cl⁻ ions from dichloromethyl ether. This is mitigated by rigorous drying of reagents and solvents.
Nucleophilic Substitution for Trichlorophenoxy Integration
Etherification via Alkylation
The trichlorophenoxy group is introduced through nucleophilic aromatic substitution (SNAr). A benzyl bromide intermediate, generated from 4-methoxy-3-(bromomethyl)benzaldehyde, reacts with 2,4,6-trichlorophenol under basic conditions:
Key Considerations :
Alternative Coupling Methods
Ullmann coupling using CuI catalysis has been explored but suffers from lower yields (55–60%) and longer reaction times.
Optimization of Reaction Parameters
Solvent Effects
Catalytic Innovations
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Lewis Acid Catalysts : TiCl₄ and FeCl₃ have been tested as alternatives to AlCl₃, but with reduced efficiency.
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Microwave Assistance : Reduces reaction time by 50% while maintaining yields.
Analytical Characterization
Spectroscopic Identification
Purity Assessment
HPLC with UV detection (λ = 254 nm) confirms purity >98%. Residual solvents are quantified via GC-MS.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: 4-Methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzoic acid.
Reduction: 4-Methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The trichlorophenoxy group can also interact with hydrophobic pockets in biological molecules, affecting their function .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound is compared below with benzaldehyde derivatives featuring variations in substituent groups, electronic effects, and biological relevance.
Table 1: Structural and Functional Comparison
Key Observations
Electron Effects: The trichlorophenoxy group in the target compound introduces strong electron-withdrawing effects, reducing electron density on the benzaldehyde ring compared to methoxy- or phenethyl-substituted analogs. This may lower reactivity in nucleophilic aromatic substitution but enhance stability in oxidative environments . Difluoromethoxy (in C₉H₈F₂O₃) balances hydrophobicity and electronegativity, offering improved bioavailability over trichlorophenoxy derivatives .
Piperazine-containing analogs () exhibit neuropharmacological activity, contrasting with the target compound’s likely agrochemical applications .
Synthetic Complexity: The target compound’s trichlorophenoxymethyl group requires halogenated precursors (e.g., 2,4,6-trichlorophenol) and protective strategies, increasing synthesis difficulty compared to simpler methoxy or alkyl derivatives .
Research Findings and Data
Physicochemical Properties
- Lipophilicity (Log P): The trichlorophenoxy group increases Log P significantly compared to methoxy or pyridine analogs, suggesting greater membrane permeability but lower aqueous solubility .
- Thermal Stability: Halogenated benzaldehydes generally exhibit higher melting/boiling points. For example, 4-methoxybenzaldehyde () has a boiling point of 267.2°C, while trichlorophenoxy derivatives are expected to exceed 300°C due to increased molecular weight and halogen interactions .
Environmental and Toxicological Data
- This raises regulatory concerns compared to less persistent analogs like difluoromethoxy or pyridine derivatives.
Biological Activity
4-Methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzaldehyde, with the chemical formula and a molecular weight of 345.61 g/mol, is an organic compound notable for its diverse biological activities. This compound is synthesized primarily through the reaction of 4-methoxybenzaldehyde and 2,4,6-trichlorophenol under specific conditions to yield a product with potential applications in medicinal chemistry and biological research.
The synthesis of this compound involves several key steps:
- Reagents : The primary reagents include 4-methoxybenzaldehyde and 2,4,6-trichlorophenol.
- Reaction Conditions : The reaction is typically conducted in the presence of a base and a catalyst under controlled temperature and pressure to optimize yield and purity.
- Chemical Reactions : The compound can undergo various transformations such as oxidation to form benzoic acid derivatives or reduction to yield alcohols.
Key Reactions
| Reaction Type | Product |
|---|---|
| Oxidation | 4-Methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzoic acid |
| Reduction | 4-Methoxy-3-[(2,4,6-trichlorophenoxy)methyl]benzyl alcohol |
| Substitution | Various substituted derivatives depending on the nucleophile used |
The biological activity of this compound is attributed to its ability to interact with various biological targets. The trichlorophenoxy group enhances its hydrophobic interactions with proteins and enzymes, potentially leading to altered enzyme activity through covalent bonding with nucleophilic sites.
Pharmacological Studies
Research indicates that this compound exhibits significant pharmacological properties:
- Antioxidant Activity : Demonstrated potential in scavenging free radicals.
- Enzyme Inhibition : Studies suggest it may inhibit cholinesterases (AChE and BChE), which are critical targets in neurodegenerative diseases such as Alzheimer's.
- Cytotoxicity : Evaluated against various cancer cell lines showing moderate cytotoxic effects.
Case Studies
- Cholinesterase Inhibition : A study reported that derivatives of this compound showed IC50 values indicating moderate inhibition against AChE (IC50 = 19.2 μM) and BChE (IC50 = 13.2 μM) .
- Antioxidant Effects : Another research highlighted its capability to reduce oxidative stress markers in cellular models .
Comparison with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Similarity | Biological Activity |
|---|---|---|
| 4-Methoxy-2,3,6-trimethylbenzaldehyde | Similar structure without trichlorophenyl group | Lower antioxidant activity |
| 4-Methoxy-3-[(2,3,6-trichlorobenzyl)oxy]benzaldehyde | Different substitution pattern | Reduced enzyme inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
